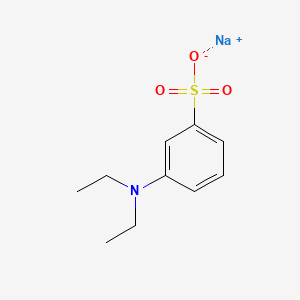

Sodium m-(diethylamino)benzenesulphonate

Description

It is primarily utilized in industrial applications, including dye synthesis, surfactants, and as an intermediate in pharmaceuticals due to its amphiphilic properties and solubility in polar solvents .

Properties

CAS No. |

5123-63-7 |

|---|---|

Molecular Formula |

C10H14NNaO3S |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

sodium;3-(diethylamino)benzenesulfonate |

InChI |

InChI=1S/C10H15NO3S.Na/c1-3-11(4-2)9-6-5-7-10(8-9)15(12,13)14;/h5-8H,3-4H2,1-2H3,(H,12,13,14);/q;+1/p-1 |

InChI Key |

YERLJJDMKZJPBL-UHFFFAOYSA-M |

SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)S(=O)(=O)[O-].[Na+] |

Other CAS No. |

5123-63-7 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The sulfonation process is carried out using concentrated sulfuric acid or oleum, which introduces the sulfonic acid group (-SO3H) to the benzene ring . The diethylamino group is then introduced through a substitution reaction, often using diethylamine under controlled conditions .

Industrial Production Methods

Industrial production of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves continuous sulfonation processes, such as the Monsanto process, which uses oleum for sulfonation . The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions

Sodium m-(diethylamino)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like chlorosulfonic acid and phosphorus pentachloride are commonly used.

Major Products Formed

Oxidation: Sulfonyl derivatives.

Reduction: Sulfonyl compounds.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Sodium m-(diethylamino)benzenesulphonate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a component in buffer solutions.

Medicine: Utilized in the formulation of pharmaceutical drugs and as an intermediate in drug synthesis.

Industry: Applied in the production of dyestuffs, rubber chemicals, and photographic chemicals.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 3-(diethylamino)-, sodium salt involves its interaction with molecular targets through its sulfonic acid and diethylamino groups. These functional groups enable the compound to participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution . The sulfonic acid group enhances the compound’s solubility in water, while the diethylamino group provides basicity, allowing it to interact with acidic environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonates

Sodium Benzenesulphonate Derivatives

- Sodium p-toluenesulphonate (CAS No. 657-84-1): Differs by a methyl group (–CH₃) at the para position instead of a diethylamino group. This substitution reduces polarity, lowering solubility in water (65 g/100 mL at 25°C) compared to Sodium m-(diethylamino)benzenesulphonate, which exhibits higher solubility due to the hydrophilic diethylamino group .

- Sodium β-naphthalenesulphonate (CAS No. 532-02-5): Features a naphthalene ring system, enhancing aromatic stacking interactions. This compound is widely used as a dispersant, whereas this compound is favored in reactive dye synthesis due to its electron-donating diethylamino group .

Disodium Benzenedisulphonates

- Disodium 1,3-benzenedisulphonate (CAS No. 885-76-1): Contains two sulfonate groups at the meta positions. This structural difference increases ionic strength and chelating capacity, making it effective in water treatment, unlike this compound, which lacks multiple charged groups .

Comparison with Azo Dyes Containing Sulfonate Groups

| Property | This compound | Acid Orange 7 (CAS: 633-96-5) | Sudan I (CAS: 842-07-9) |

|---|---|---|---|

| Solubility in Water | High (polar groups enhance solubility) | Moderate (17.5 g/L at 20°C) | Low (0.01 g/L at 20°C) |

| Application | Intermediate in surfactants/dyes | Textile dye | Illegal food colorant |

| Biodegradability | Aerobically degradable | Partially degradable | Persistent in environment |

Acid Orange 7 and Sudan I share a benzenesulphonate backbone but differ in substituents. The diethylamino group in this compound enhances solubility and reactivity in electrophilic substitution reactions, whereas Sudan I’s hydrophobic phenylazo group limits its environmental compatibility .

Antimicrobial Activity

This compound lacks direct antimicrobial efficacy, unlike sulfonamide drugs (e.g., sulphanilamide). Electrokinetic studies show that its interaction with bacterial surfaces (e.g., E.

Role in Material Science

In polypyrrole (PPy) actuators, impurities in commercial this compound (Na m-DBS) caused inconsistent mechanical performance. Purified isomers like sodium 4-(2-dodecyl)benzenesulphonate demonstrated superior stability, highlighting the importance of structural precision in industrial applications .

Key Research Findings

- Solubility and Miscibility: this compound improves miscibility in water/toluene/1-butanol systems, critical for emulsion formulations .

- Synthetic Limitations: Early industrial attempts to synthesize phenol from sodium benzenesulphonate faced challenges due to competing pathways, resolved by optimizing reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.